molecular formula C21H18ClFN4O3S B2648784 N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-28-5

N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Katalognummer: B2648784
CAS-Nummer: 1113102-28-5
Molekulargewicht: 460.91
InChI-Schlüssel: YJLFUJYBZCPVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole scaffold. The structure features a sulfanylacetamide side chain substituted with a 3-chloro-4-fluorophenyl group at the N-position and methoxy/methyl substituents on the indole core. These modifications are critical for modulating biological activity, solubility, and binding affinity, as seen in related compounds .

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-11-4-6-15(23)14(22)8-11/h4-9H,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLFUJYBZCPVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A chloro-fluorophenyl moiety.
  • A pyrimidoindole core with methoxy and dimethyl substitutions.
  • A sulfanyl group linked to an acetamide.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. The pyrimidoindole core has been associated with the inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that derivatives of this compound can inhibit the growth of human cancer cell lines, such as colon and breast cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased caspase activity and decreased Bcl-2 expression.

Cell LineIC50 (µM)Mechanism of Action
Colon Cancer10Apoptosis via caspase activation
Breast Cancer15Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antibacterial Efficacy

Studies have reported that the compound exhibits notable activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Enzyme Inhibition

The sulfonamide moiety present in the compound suggests potential for enzyme inhibition, particularly targeting acetylcholinesterase (AChE). This inhibition could have implications for treating neurodegenerative diseases.

Enzyme Inhibition Data

Research findings indicate that the compound inhibits AChE with an IC50 value comparable to established inhibitors.

EnzymeIC50 (µM)
Acetylcholinesterase5

The biological activities are primarily mediated through:

  • Apoptosis Induction : Triggering intrinsic pathways leading to cell death.
  • Enzyme Modulation : Inhibiting key enzymes involved in neurotransmission and metabolic processes.
  • Membrane Disruption : Altering bacterial membrane integrity leading to cell lysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in the Pyrimido[5,4-b]indole Family

The compound shares its core pyrimido[5,4-b]indole structure with several derivatives, differing primarily in substituents on the indole ring and the acetamide side chain. Key analogs include:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 8-methoxy, 3,5-dimethyl, 3-Cl-4-F-phenyl ~495.9* Hypothesized TLR4 modulation
N-(3-Methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide 3-(4-Cl-phenyl), 3-OCH3-phenyl ~504.3 Antiparasitic activity (pLDH assay)
N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide 3-(3-OCH3-phenyl), 4-F-benzyl ~529.5 Structural analog with enhanced solubility
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 3-CH3, 4-CF3O-phenyl ~506.4 Improved metabolic stability

*Calculated based on formula.

Substituent Effects on Activity and Solubility

  • Chloro/Fluoro Groups : The 3-chloro-4-fluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with methoxy or trifluoromethoxy substituents .
  • Methoxy/Methyl Groups : The 8-methoxy and 3,5-dimethyl substituents likely reduce rotational freedom, stabilizing interactions with hydrophobic enzyme pockets, as observed in related TLR4 ligands .
  • Sulfanylacetamide Linker : This moiety is conserved across analogs and is critical for hydrogen bonding with biological targets, such as the pLDH active site .

Pharmacological Profiles

  • TLR4 Selectivity : Substituted pyrimidoindoles with bulky aryl groups (e.g., 3-Cl-4-F-phenyl) exhibit selective TLR4 binding, as demonstrated in competitive assays .
  • Metabolic Stability : Compounds with trifluoromethoxy groups (e.g., ) resist CYP450-mediated oxidation better than methoxy-substituted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.